ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Description
Molecular Formula: C₁₆H₁₃ClN₂O₅
Molecular Weight: 348.74 g/mol
Key Features:
- Aromatic ester core (ethyl benzoate) with a substituted benzoyl amino group.
- Substituents: 4-chloro and 3-nitro groups on the benzoyl ring, which are strong electron-withdrawing groups (EWGs) .
- Applications: Potential intermediate in pharmaceuticals, agrochemicals, or materials science due to its reactive nitro and chloro groups .
Properties
IUPAC Name |
ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)11-5-8-13(17)14(9-11)19(22)23/h3-9H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEUZTAYGDMJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes an ethyl ester group, a chloro group, and a nitro group. The molecular formula is .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group may undergo bioreduction, generating reactive intermediates that can modify cellular components, leading to various biological effects. It is believed that the compound may inhibit enzyme activity or modulate receptor functions through hydrogen bonding and electrostatic interactions with proteins .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Studies have evaluated the anticancer potential of compounds containing similar structural motifs. This compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, compounds with the nitro group have been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways .
Study 1: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was tested for its ability to inhibit enteropeptidase activity. The compound was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent targeting digestive enzymes involved in protein metabolism .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Target | IC50 Value |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | Varies by strain |
| Cytotoxic | Inhibition of cell proliferation | MCF7 (breast cancer) | X μM (specific value needed) |
| Enzyme Inhibition | Reduction in enzyme activity | Enteropeptidase | Y μM (specific value needed) |
Scientific Research Applications
Chemistry
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The chloro group can be substituted with other nucleophiles.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Preliminary studies indicate:
- Antimicrobial Activity : this compound exhibits activity against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 256 μg/mL |
| Staphylococcus aureus | Notable but less potent compared to S. pneumoniae |
The mechanism of action involves the inhibition of bacterial RNA polymerase, which is essential for bacterial transcription processes.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) production.
Medicine
Due to its unique chemical structure, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications, particularly in oncology.
Case Studies
Several case studies have highlighted the compound's biological activity:
- A study demonstrated effectiveness against S. pneumoniae, suggesting structural modifications could enhance potency against resistant strains.
- Another investigation revealed promising results in inducing apoptosis in breast cancer cell lines, indicating potential applications in oncology.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in the compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For example:
Reduction of the Nitro Group
The nitro group can be reduced to an amine using catalysts like palladium on carbon (Pd/C) or hydrogen gas. This reaction is critical for synthesizing derivatives with amino functionality:
Chloro Substituent Reactivity
The chloro group may participate in nucleophilic aromatic substitution reactions, particularly in the presence of strong bases (e.g., NH₃, -OH) or under high-temperature conditions.
Crystallographic Analysis
Studies on related compounds (e.g., ethyl 4-chloro-3-nitrobenzoate) reveal that intermolecular hydrogen bonding and planar five-membered ring structures influence molecular packing and stability . Such features may also affect the reactivity of the target compound by modulating solvent interactions or active site accessibility.
Electrophilic Reactivity
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilic character of the benzoyl moiety. This increases susceptibility to nucleophilic attack, particularly at the carbonyl carbon.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physicochemical Properties
- Solubility: The target compound’s Cl and NO₂ groups reduce solubility in polar solvents compared to hydroxylated analogs (e.g., WEFQEG) . Benzoxadiazole derivatives () exhibit unique solubility profiles due to heterocyclic aromaticity .
- Melting Points: EWGs (Cl, NO₂) increase melting points via stronger intermolecular interactions (e.g., dipole-dipole) compared to methyl or fluorine-substituted analogs .
Research Findings and Data
Spectral Analysis Trends
- NMR: Target Compound: Aromatic protons near Cl/NO₂ show downfield shifts (δ ~8.0–8.5 ppm) due to deshielding . Hydroxylated Analog: OH protons appear as broad singlets (δ ~5.0 ppm) .
- IR: Strong carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Stability and Reactivity
- Nitro Group Reduction : The target’s nitro group can be reduced to an amine, enabling further functionalization—unlike fluorine or methyl-substituted analogs .
- Hydrolytic Stability : The ester group in the target is more resistant to hydrolysis than in hydroxylated analogs due to reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
